6-((2S,6R)-2,6-dimethylmorpholino)pyridin-3-amine
CAS No.: 956699-06-2
Cat. No.: VC2617484
Molecular Formula: C11H17N3O
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 956699-06-2 |
|---|---|
| Molecular Formula | C11H17N3O |
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | 6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine |
| Standard InChI | InChI=1S/C11H17N3O/c1-8-6-14(7-9(2)15-8)11-4-3-10(12)5-13-11/h3-5,8-9H,6-7,12H2,1-2H3/t8-,9+ |
| Standard InChI Key | VLPBNQMPKNGOJC-DTORHVGOSA-N |
| Isomeric SMILES | C[C@@H]1CN(C[C@@H](O1)C)C2=NC=C(C=C2)N |
| SMILES | CC1CN(CC(O1)C)C2=NC=C(C=C2)N |
| Canonical SMILES | CC1CN(CC(O1)C)C2=NC=C(C=C2)N |
Introduction
Chemical Identity and Properties
6-((2S,6R)-2,6-dimethylmorpholino)pyridin-3-amine is an aminopyridine derivative containing a morpholine ring with specific stereochemistry. The compound is characterized by the following chemical identifiers and properties:
| Property | Value |
|---|---|
| CAS Number | 956699-06-2 |
| Molecular Formula | C11H17N3O |
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | 6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine |
| Alternative Names | rel-6-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine; 6-(cis-2,6-dimethylmorpholino)pyridin-3-amine |
| InChIKey | VLPBNQMPKNGOJC-DTORHVGOSA-N |
The compound features a morpholine ring substituted with dimethyl groups at the 2 and 6 positions, attached to a pyridine ring that contains an amine group at the 3-position. The stereochemistry is specified by the (2S,6R) configuration, indicating the precise spatial arrangement of the substituents .
Structural Features and Stereochemistry
Structural Components
The structure of 6-((2S,6R)-2,6-dimethylmorpholino)pyridin-3-amine consists of three primary components:
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A pyridine ring with an amino group at the 3-position
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A morpholine ring with a 2,6-dimethyl substitution pattern
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A linkage between the morpholine nitrogen and the 6-position of the pyridine ring
This arrangement creates a molecule with distinct physicochemical properties that contribute to its biological activity and synthetic utility.
Stereochemical Significance
The compound possesses a specific stereochemical configuration, denoted as (2S,6R), referring to the positions of the methyl groups on the morpholine ring. This stereochemistry is crucial for its biological activity and plays a significant role in its application as a building block for pharmaceutical compounds .
The stereochemical designation indicates that the methyl group at position 2 has an S configuration, while the methyl group at position 6 has an R configuration. This stereochemical arrangement affects how the molecule interacts with biological targets and influences its pharmacological properties .
Synthesis Methods
General Synthetic Approach
The synthesis of 6-((2S,6R)-2,6-dimethylmorpholino)pyridin-3-amine typically involves a nucleophilic aromatic substitution reaction between a suitably functionalized pyridine derivative and (2S,6R)-2,6-dimethylmorpholine, followed by reduction of a nitro group to the corresponding amine .
Role in Medicinal Chemistry
Intermediate in Drug Synthesis
6-((2S,6R)-2,6-dimethylmorpholino)pyridin-3-amine serves as a crucial intermediate in the synthesis of several important pharmaceutical compounds, including sonidegib (erismodegib), a Hedgehog pathway inhibitor used in the treatment of advanced basal cell carcinoma .
The compound is specifically utilized in the synthesis of N-(6-((2S,6R)-2,6-dimethylmorpholino)pyridin-3-yl)-2-methyl-4'-(trifluoromethoxy)biphenyl-3-carboxamide, which has applications in the modulation of the hedgehog signaling pathway .
Pharmacophore Features
The dimethylmorpholino-pyridine scaffold present in this compound represents an important pharmacophore feature that contributes to the biological activity of derivatives. Research indicates that:
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The 4-(difluoromethyl)pyridin-2-amine component (found in related compounds) is essential for mTOR affinity
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The (R)-3-methylmorpholine moiety provides selectivity for mTOR over the closely related PI3K family
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The stereochemical configuration of the methyl groups on the morpholine ring affects the binding properties to target proteins
Biological Activity Mechanisms
Compounds containing the 6-((2S,6R)-2,6-dimethylmorpholino)pyridin-3-amine scaffold can interact with specific molecular targets, such as enzymes or receptors, leading to downstream effects on cellular pathways. The specific stereochemistry of the dimethylmorpholine group influences how these compounds bind to their targets .
In some derivatives, the morpholine group's stereochemistry determines the compound's ability to penetrate the blood-brain barrier. For example, certain compounds containing this moiety show a favorable brain-to-plasma distribution ratio of approximately 1.4:1, highlighting the importance of the stereochemical configuration .
Structure-Activity Relationships
The structural features of 6-((2S,6R)-2,6-dimethylmorpholino)pyridin-3-amine contribute significantly to the biological activity of compounds containing this moiety. Computational modeling studies have revealed that the specific stereochemistry of the dimethylmorpholine group affects how these compounds interact with target proteins.
In the context of mTOR inhibitors, two opposing conformations are possible for the binding of the dimethylmorpholine moiety to the solvent-exposed region:
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With methyl groups pointing toward Met2345 in mTOR (Met922 in PI3Kα)
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With methyl groups pointing toward Ile2163 in mTOR (Met772 in PI3Kα)
Crystal Forms and Physical Properties
6-((2S,6R)-2,6-dimethylmorpholino)pyridin-3-amine can exist in various crystalline forms, which may affect its physical properties and applications. For compounds containing this moiety, specific polymorphic forms have been identified and characterized by X-ray powder diffraction peaks.
The physical appearance of the compound is typically described as a solid, and it can be dissolved in common organic solvents such as DMF, DMSO, and ethyl acetate for chemical reactions and purification processes .
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